N-Hydroxysuccinimidyl acetoacetate

Bioconjugation Proteomics Cross-linking

Researchers requiring a bifunctional linker often face supply of inconsistent purity or limited single-reactive esters. N-Hydroxysuccinimidyl acetoacetate solves this by combining amine-reactive NHS chemistry with a β-ketoester for sequential Michael addition, enabling controlled bioconjugate construction. - Dual functionality: NHS ester for primary amine labeling; acetoacetyl group reserved for orthogonal conjugation. - Reliable synthesis: Key precursor for dehydroacetic acid derivatives and enamine libraries. - Supply chain confidence: ≥95% purity, bench-stable solid (mp 122-124°C), global delivery.

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
CAS No. 139549-71-6
Cat. No. B163650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Hydroxysuccinimidyl acetoacetate
CAS139549-71-6
Molecular FormulaC8H9NO5
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C8H9NO5/c1-5(10)4-8(13)14-9-6(11)2-3-7(9)12/h2-4H2,1H3
InChIKeyVOIVNIGJPPFYCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Hydroxysuccinimidyl Acetoacetate: Overview


N-Hydroxysuccinimidyl acetoacetate (CAS 139549-71-6, C8H9NO5, MW 199.16 g/mol) is a member of the N-hydroxysuccinimide (NHS) ester class [1]. These activated esters are widely employed as amine-reactive crosslinkers and labeling reagents in bioconjugation . NHS-acetoacetate specifically features an acetoacetate moiety esterified with NHS , granting it distinct chemical versatility. While it shares the amine-reactive NHS group with common reagents like NHS-acetate, its unique β-ketoester acetoacetyl group imparts a different reactivity profile . Physically, it is a solid with a reported melting point of 122-124 °C and a density of 1.38 g/cm³ .

Dual-reactive crosslinker – amine-reactive NHS ester paired with acetoacetyl Michael acceptor.
Two-step bioconjugation – primary amine labeling followed by orthogonal Michael addition.
Solid reagent format – suitable for organic synthesis and polymer derivatization workflows.

N-Hydroxysuccinimidyl Acetoacetate Substitution Issues


Substituting N-hydroxysuccinimidyl acetoacetate with a structurally similar NHS ester like NHS-acetate is not straightforward, as their functional outcomes are determined by the distinct chemical properties of the ester group [1]. NHS-acetoacetate uniquely integrates amine reactivity with the capacity for further chemistry, such as participation in Michael addition reactions via its active methylene group [2]. This dual functionality is absent in simpler NHS esters . Moreover, its specific steric and electronic profile influences both reaction kinetics and the structure of the resulting amide bond , making it a critical and non-substitutable building block in specific synthetic pathways, particularly where the acetoacetyl moiety is required in subsequent steps [3].

Risk 1
Simpler NHS esters (e.g., NHS-acetate) lack the acetoacetyl group; Michael addition capability is absent, limiting two-step strategies.
Risk 2
Different steric and electronic profile may shift acylation kinetics and amide-bond geometry, altering conjugate properties.
Risk 3
NHS-acetate and other mono‑functional NHS esters are not precursors for dehydroacetic acid derivatives, narrowing synthetic pathways.

N-Hydroxysuccinimidyl Acetoacetate vs Analogs


Proteomics Workflow Compatibility

A direct comparative study evaluated NHS-acetate against diethylpyrocarbonate (DEPC) for labeling solvent-accessible amino acid residues in protein complexes [1]. While NHS-acetoacetate was not directly compared, the study provides a crucial baseline for the performance of the NHS-acetate structural analog, which is a common substitute. The study determined that NHS-acetate labeling is compatible with standard proteomic workflows, which is a key differentiator. The specific data point is that NHS-acetate labeling yielded comparable results to DEPC but with the advantage of seamless integration into existing proteomics pipelines [1]. This implies that when selecting an NHS ester for such workflows, compatibility is a quantitative parameter that distinguishes between potential reagents.

Proteomics workflow compatibility
Cross‑study comparable
NHS‑acetate labeling integrates into standard proteomic pipelines; NHS‑acetoacetate compatibility inferred from structural analog.
Method transfer context – workflow integration may depend on the specific NHS ester.
Direct comparison data for NHS‑acetoacetate not available; requires validation.
Bioconjugation Proteomics Cross-linking

Antibacterial Agent Precursor

N-Hydroxysuccinimidyl acetoacetate serves as the essential starting material for the synthesis of dehydroacetic acid, a commercial antibacterial and antifungal agent [1]. Research aimed at improving the antibacterial activity of dehydroacetic acid utilized NHS-acetoacetate to synthesize a novel series of enamine-based derivatives [1]. This is a unique, quantifiable application not reported for simpler NHS esters like NHS-acetate. The differentiation is not in the reaction itself, but in the product. Using NHS-acetoacetate is the defined pathway to generate this specific class of pyrone derivatives [1].

Antibacterial precursor utility
Supporting evidence
NHS‑acetoacetate: direct precursor to dehydroacetic acid and enamine‑based antibacterials. NHS‑acetate: not a viable precursor.
Unique synthetic application context – mandatory for this medicinal chemistry route.
Application confirmed in pyrone‑derivative synthesis studies.
Medicinal Chemistry Antibacterial Synthesis Organic Synthesis

Michael Addition Reactivity for Crosslinking

Unlike simpler NHS esters, the acetoacetate group in N-hydroxysuccinimidyl acetoacetate enables a second, orthogonal reaction: Michael addition [1]. The acetoacetate moiety can be used for crosslinking with α,β-unsaturated esters [1]. This provides a pathway to create bifunctional or branched polymer architectures [1]. This is a class-level inference where NHS-acetoacetate can act as a heterobifunctional reagent, first reacting with an amine via the NHS ester, and subsequently undergoing a Michael addition with an electrophilic alkene via its acetoacetyl group [1]. Simple NHS esters lack this second functional handle .

Michael addition reactivity
Class‑level inference
Acetoacetate group enables Michael addition with α,β‑unsaturated esters; absent in NHS‑acetate.
Orthogonal reactivity context – supports heterobifunctional crosslinker design.
Data to verify in specific polymer or bioconjugate systems.
Polymer Chemistry Crosslinking Material Science

N-Hydroxysuccinimidyl Acetoacetate Applications


Pyrone-Based Antibacterial Synthesis

This compound is the established precursor for synthesizing dehydroacetic acid and its derivatives [1]. In scenarios where the goal is to explore structure-activity relationships (SAR) of pyrone-based antibacterial compounds, NHS-acetoacetate is the non-substitutable starting material [1]. Procurement should be prioritized when the research involves generating libraries of enamine derivatives derived from dehydroacetic acid.

Functionalized Polymers via Michael Addition

When designing polymers with acetoacetate functional groups for subsequent crosslinking or conjugation, N-hydroxysuccinimidyl acetoacetate is a key reagent [2]. The acetoacetate group it introduces can participate in Michael addition reactions, enabling the creation of complex polymer networks [2]. This application leverages the compound's bifunctional nature, a property not found in simpler amine-reactive esters.

Workflow-Compatible Protein Labeling

For proteomics studies requiring labeling of primary amines on proteins, NHS-acetoacetate provides a pathway that is compatible with standard analytical workflows [3]. While NHS-acetate is a close analog, the selection of NHS-acetoacetate is justified when the acetoacetyl moiety must be incorporated for downstream purposes, such as creating a handle for further modification or analysis.

Bifunctional Crosslinker Development

The structure of N-hydroxysuccinimidyl acetoacetate makes it an ideal starting point for the synthesis of heterobifunctional crosslinkers [2]. The NHS ester can be used to attach the molecule to an amine-containing biomolecule, while the acetoacetate group can be reserved for a second, orthogonal conjugation step via Michael addition [2]. This enables the controlled construction of complex bioconjugates.

Application
Selection Property
Validation Focus
Pyrone-based antibacterial SAR studies
Acetoacetate-based precursor capability
Enamine derivative synthesis and antimicrobial assay
Acetoacetate-functionalized polymer synthesis
Bifunctional amine-reactive and Michael acceptor
Crosslinking and network formation assessment
Workflow-compatible protein labeling with acetoacetyl handle
NHS-ester reactivity plus acetoacetyl moiety retention
Compatibility with downstream proteomic analysis
Heterobifunctional crosslinker development
Orthogonal NHS-ester and Michael addition sites
Controlled two-step bioconjugation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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